molecular formula C20H18N4O2 B11143561 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde

4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde

Cat. No.: B11143561
M. Wt: 346.4 g/mol
InChI Key: OSLCBWWSHZXCKZ-UHFFFAOYSA-N
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Description

4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is a complex organic compound that features a quinoline and pyridine moiety linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-(3-pyridinyl)-4-quinolinecarboxylic acid with piperazine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate to yield the final aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylic acid.

    Reduction: 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is unique due to its specific combination of quinoline, pyridine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C20H18N4O2/c25-14-23-8-10-24(11-9-23)20(26)17-12-19(15-4-3-7-21-13-15)22-18-6-2-1-5-16(17)18/h1-7,12-14H,8-11H2

InChI Key

OSLCBWWSHZXCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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